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Compound of Interest

Compound Name: 6-Azaindole

Cat. No.: B1212597 Get Quote

Introduction

6-Azaindole, systematically known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic

compound of significant interest in medicinal chemistry and drug development. As a bioisostere

of indole, its unique structural and electronic properties, conferred by the nitrogen atom in the

six-membered ring, make it a valuable scaffold for the design of novel therapeutic agents. A

thorough understanding of its spectroscopic characteristics, particularly its Nuclear Magnetic

Resonance (NMR) data, is fundamental for its synthesis, characterization, and the structural

elucidation of its derivatives. This technical guide provides a concise overview of the available

NMR data for 6-Azaindole, details on the experimental protocols for such analyses, and a

structural diagram for reference.

While comprehensive, peer-reviewed ¹H and ¹³C NMR data for the parent 6-Azaindole is not

readily available in publicly accessible databases, this guide presents representative data for

the closely related isomer, 7-Azaindole, to serve as a valuable reference point for researchers.

The principles of NMR spectroscopy and the general chemical shift regions for aromatic

heterocyclic compounds allow for meaningful comparative analysis.

Spectroscopic Data: 7-Azaindole (as a reference)
The following tables summarize the ¹H and ¹³C NMR spectral data for 7-Azaindole, a closely

related isomer of 6-Azaindole. This data is provided to give researchers a foundational

understanding of the expected chemical shifts and coupling constants for this class of

compounds. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Spectroscopic Data of 7-Azaindole in DMSO-d₆

Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H1 11.64 br s -

H5 8.12 dd 4.7, 1.5

H4 7.74 dd 7.8, 1.5

H3 7.43 t 2.9

H6 6.99 dd 7.8, 4.7

H2 6.42 dd 3.1, 1.9

¹³C NMR Spectroscopic Data of 7-Azaindole in DMSO-d₆

Carbon Assignment Chemical Shift (δ) ppm

C7a 149.0

C5 143.1

C4 127.9

C2 127.4

C3a 121.2

C6 115.3

C3 100.3

Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is

a detailed methodology representative of the general procedures used for obtaining NMR

spectra of azaindole compounds.

Sample Preparation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Purity: Ensure the 6-Azaindole sample is of high purity to avoid interference

from impurities in the NMR spectrum. This can be achieved through techniques such as

recrystallization or column chromatography.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Common solvents for NMR analysis of azaindoles include chloroform-d (CDCl₃) and dimethyl

sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of

compounds and for observing exchangeable protons (e.g., N-H).

Concentration: Prepare a solution of the 6-Azaindole sample in the chosen deuterated

solvent at a concentration typically ranging from 5 to 25 mg/mL.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

NMR Tube: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Spectrometer: Utilize a high-field NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher, for better signal dispersion and resolution.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the

protons.

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum to singlets for each carbon.
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Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier

transformation, followed by phase and baseline correction to obtain the final NMR spectrum.

Visualization of 6-Azaindole Structure
To aid in the assignment of NMR signals, a clear understanding of the molecule's structure and

atom numbering is essential. The following diagram, generated using Graphviz, illustrates the

chemical structure of 6-Azaindole with conventional atom numbering.

Caption: Structure and atom numbering of 6-Azaindole.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Azaindole: A Technical Guide
to its NMR Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212597#spectroscopic-data-of-6-azaindole-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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